Cas no 23289-02-3 (2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide)

2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide structure
23289-02-3 structure
Product Name:2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide
Numero CAS:23289-02-3
MF:C14H10Cl2N2O
MW:293.148001194
CID:1413874
PubChem ID:9557346
Update Time:2025-04-20

2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-chloro-n-[(e)-(2-chlorophenyl)methylideneamino]benzamide
    • 2-Chlor-benzoesaeure-(2-chlor-anilid)
    • AC1Q5FIW
    • SureCN8055108
    • AC1Q2M8N
    • 2-Chlor-benzoesaeure-p-toluidid
    • 2-Chlor-benzoesaeure-&lt
    • 2-chlor-anilid&gt
    • 2-Chlor-benzoesaeure-(2-chlor-benzylidenhydrazid)
    • 2-Chloro-N-p-tolyl-benzamide
    • 2-chloro-benzaldehyde (2-chloro-benzoyl)-hydrazone
    • AC1L5AX6
    • 2-chloro-benzoic acid-(2-chloro-benzylidenehydrazide)
    • N-(2-chlorophenyl)-2-chlorobenzamide
    • 2-chloro-benzoic acid p-toluidide
    • 2-chloro-benzoic acid-(2-chloro-anilide)
    • 2-chloro-N-(4-tolyl)benzamide
    • NSC6923
    • 2-Chlor-benzoesaeure-(2-chlor-anilid); AC1Q5FIW; SureCN8055108; AC1Q2M8N; 2-Chlor-benzoesaeure-p-toluidid; 2-Chlor-benzoesaeure-< 2-chlor-anilid> ; 2-Chlor-benzoesaeure-(2-chlor-benzylidenhydrazid); 2-Chloro-N-p-tolyl-benzamide; 2-chloro-benzaldehyde (2-chloro-benzoyl)-hydrazone; AC1L5AX6; 2-chloro-benzoic acid-(2-chloro-benzylidenehydrazide); N-(2-chlorophenyl)-2-chlorobenzamide; 2-chloro-benzoic acid p-toluidide; 2-chloro-benzoi
    • NSC76654
    • 2-CHLORO-N'-[(E)-(2-CHLOROPHENYL)METHYLIDENE]BENZOHYDRAZIDE
    • 2PhCON2 2ClPhCH
    • 2-Chlorobenzoic acid, 2-chlorobenzylidenehydrazide
    • 2-chloro-N-[(E)-(2-chlorophenyl)methyleneamino]benzamide
    • AKOS025167604
    • NSC-76654
    • 23289-02-3
    • 2-chloro-N'-(2-chlorobenzylidene)benzohydrazide
    • Inchi: 1S/C14H10Cl2N2O/c15-12-7-3-1-5-10(12)9-17-18-14(19)11-6-2-4-8-13(11)16/h1-9H,(H,18,19)/b17-9+
    • Chiave InChI: ICLDPNCVCPWYFE-RQZCQDPDSA-N
    • Sorrisi: ClC1C=CC=CC=1C(N/N=C/C1C=CC=CC=1Cl)=O

Proprietà calcolate

  • Massa esatta: 292.0172
  • Massa monoisotopica: 292.0170183g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 3
  • Complessità: 335
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.1
  • Superficie polare topologica: 41.5Ų

Proprietà sperimentali

  • PSA: 41.46
  • LogP: 4.14820
Fornitori consigliati
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd